3-[4-(Trifluoromethyl)phenyl]piperazin-2-one
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Overview
Description
3-[4-(Trifluoromethyl)phenyl]piperazin-2-one is a chemical compound with the molecular formula C11H11F3N2O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazin-2-one moiety
Mechanism of Action
Target of Action
The primary target of 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one is the nociceptive thresholds in mouse models of persistent pain . The compound has been shown to have significant antinociceptive properties, particularly in the late phase of the formalin test .
Mode of Action
This compound interacts with its targets by increasing nociceptive thresholds in response to mechanical, heat, and noxious cold stimulation in neuropathic mice . This suggests that the compound may act by modulating the sensitivity of pain receptors or the transmission of pain signals.
Biochemical Pathways
It increases superoxide dismutase (SOD) activity, which is a key enzyme in the body’s antioxidant defense system .
Result of Action
The molecular and cellular effects of this compound’s action include significant antinociceptive properties and an increase in pain thresholds in neuropathic mice . It also demonstrates antioxidant capacity in brain tissue homogenates, suggesting a potential neuroprotective effect .
Action Environment
It has been tested in various environments, including normoglycemic mice and streptozotocin (stz)-treated diabetic mice , suggesting that it may have different effects in different physiological conditions.
Biochemical Analysis
Biochemical Properties
3-[4-(Trifluoromethyl)phenyl]piperazin-2-one plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity. For instance, this compound has shown antioxidant properties by increasing the activity of superoxide dismutase in brain tissue homogenates . Additionally, it has been found to exhibit antinociceptive properties, which are mediated through its interaction with pain-related pathways . The nature of these interactions involves the modulation of enzyme activities and the stabilization of cell membranes, which contribute to its overall biochemical effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has demonstrated significant antinociceptive properties in mouse models of persistent pain, where it increased nociceptive thresholds in response to mechanical, heat, and noxious cold stimulation . Furthermore, this compound has antioxidant capacity, which helps in reducing oxidative stress in cells . These cellular effects are crucial for its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to increase the activity of superoxide dismutase, an enzyme that plays a critical role in protecting cells from oxidative damage . Additionally, this compound has been shown to modulate pain pathways by interacting with receptors and enzymes involved in nociception . These molecular interactions are essential for understanding its pharmacological properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability under normal storage conditions, with a purity of 95% . In in vitro and in vivo studies, it has shown long-term effects on cellular function, particularly in reducing oxidative stress and modulating pain pathways . The stability and degradation of this compound are crucial for its potential therapeutic applications, as they determine its efficacy and safety over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent antinociceptive and antioxidant properties . At lower doses, it effectively increases nociceptive thresholds and reduces oxidative stress without impairing motor coordination . At higher doses, it may cause adverse effects such as motor coordination impairments . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolism in the liver, where it is converted into active metabolites that contribute to its pharmacological effects . These metabolic pathways are crucial for understanding the bioavailability and efficacy of this compound. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied to determine its impact on overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its pharmacological activity. This compound is transported across cell membranes and distributed to various tissues, where it exerts its effects . It interacts with transporters and binding proteins that facilitate its movement within the body . The localization and accumulation of this compound in specific tissues are critical for its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals influence its localization, ensuring that it reaches the appropriate sites of action . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one typically involves the reaction of 4-(trifluoromethyl)aniline with ethyl chloroformate to form an intermediate, which is then cyclized to produce the desired piperazin-2-one structure. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethyl)phenyl]piperazin-2-one undergoes various chemical reactions, including:
- **
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)8-3-1-7(2-4-8)9-10(17)16-6-5-15-9/h1-4,9,15H,5-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKAPCSDNLGCTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185110-29-6 |
Source
|
Record name | 3-[4-(trifluoromethyl)phenyl]piperazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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